Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. Compounds containing the pyrazolopyridine scaffold have garnered significant interest in medicinal chemistry due to their wide array of biological activities. [] This specific compound serves as a versatile building block for synthesizing a variety of substituted pyrazolopyridines with potential applications in various fields.
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound classified within the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and utility as a precursor in the synthesis of various pharmaceuticals. The specific structure of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate allows for unique interactions with biological targets, making it a subject of interest for further research and development in drug discovery .
The compound can be synthesized through several methods, primarily involving reactions that incorporate pyrazole and pyridine derivatives. Research indicates that the synthesis can be achieved using environmentally friendly catalysts and mild reaction conditions, which are advantageous for industrial applications .
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is classified as a heterocyclic organic compound, specifically within the broader category of pyrazolopyridines. Its structure features a pyrazole ring fused to a pyridine ring, with a carboxylate functional group that contributes to its chemical reactivity and biological properties.
The synthesis of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be accomplished through various methodologies:
The choice of catalyst and reaction conditions plays a crucial role in optimizing yield and purity. For instance, using solid acid catalysts like amorphous carbon-supported sulfonic acid not only enhances the reaction efficiency but also aligns with green chemistry principles by minimizing waste and energy consumption .
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate features a bicyclic structure comprising:
The molecular formula for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is , with a molecular weight of approximately 194.20 g/mol. The compound's systematic name reflects its structural components and substitution pattern, which influence its chemical behavior and interactions.
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate participates in several chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions are influenced by factors such as temperature, solvent choice, and reaction time, which must be optimized for each specific transformation .
The mechanism of action for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate often involves its interaction with biological targets through binding affinity studies. The presence of the methyl group at the 3-position is critical as it affects the compound's pharmacokinetic properties and biological activity.
Studies indicate that this compound may exhibit activity against certain cancer cell lines and could potentially serve as an anticancer agent due to its ability to interfere with cellular processes involved in proliferation and survival . Further research into its mechanism at the molecular level is necessary to fully elucidate its therapeutic potential.
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically exhibits:
Key chemical properties include:
The compound's reactivity profile is essential for predicting its behavior in synthetic applications and potential interactions with biological molecules.
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate finds applications primarily in:
Research continues to explore its full range of applications within drug discovery and development, highlighting its significance in medicinal chemistry endeavors.
The pyrazolo[3,4-b]pyridine core represents a privileged heterocyclic scaffold with deep roots in medicinal chemistry. Its journey began in 1908 when Ortoleva synthesized the first monosubstituted derivative (R₃ = Ph) via iodine-mediated treatment of diphenylhydrazone and pyridine [2]. Three years later, Bulow expanded this chemical space by synthesizing N-phenyl-3-methyl-substituted derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [2]. This pioneering work established foundational synthetic routes that continue to influence modern strategies.
Over a century of exploration has yielded >300,000 documented 1H-pyrazolo[3,4-b]pyridine structures, referenced in >5,500 publications (including 2,400 patents) [2]. This explosive growth stems from the scaffold’s structural resemblance to purine bases (adenine/guanine), enabling interactions with diverse biological targets. Computational studies by Alkorta and Elguero confirmed the thermodynamic preference for the 1H-tautomer over the 2H-form by 37.03 kJ/mol (∼9 kcal/mol), explaining its dominance in bioactive molecules [2]. Contemporary drug discovery databases (e.g., DrugBank) list 14 investigational or approved drugs based on this scaffold, underscoring its pharmaceutical relevance [2].
Table 1: Key Milestones in Pyrazolo[3,4-b]pyridine Development
Year | Milestone | Significance |
---|---|---|
1908 | Ortoleva synthesizes first monosubstituted derivative (R₃ = Ph) | Established initial synthetic route for core scaffold |
1911 | Bulow reports N-phenyl-3-methyl derivatives | Introduced regioselective N1-functionalization |
2012–2022 | >1,400 patents filed covering novel derivatives | Reflects sustained industrial interest in therapeutic applications |
2022 | >300,000 documented structures | Demonstrates exceptional chemical diversity and derivatization potential |
The nitrogen atom at position N1 serves as a critical handle for modulating electronic properties, solubility, and target engagement. Analysis of >300,000 compounds reveals distinct substitution preferences: Methyl dominates (31.78%), followed by diverse alkyl groups (23.27%), phenyl (15.17%), and unsubstituted variants (19.70%) [2]. This distribution reflects both synthetic accessibility (N1-substitution prevents regioisomer formation during ring construction) and bioactivity optimization.
N1-methylation enhances aromaticity across both rings, improving planarity and facilitating π-stacking interactions with biological targets [2]. In contrast, bulky N1-aryl groups (e.g., 4-methoxyphenylmethyl in ethyl 1-ethyl-4-{[(4-methoxyphenyl)methyl]amino}-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) introduce steric control for selective kinase inhibition [4]. The C3-methyl group—present in 46.77% of compounds—provides metabolic stability by shielding reactive ring positions while minimally perturbing electronics [2] [8]. This synergy between N1 and C3 substitution is exemplified in methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS# 1150618-05-5), where the C3-methyl and C5-carboxylate create a versatile template for further elaboration [5] [7] [9].
Table 2: Substitution Patterns in 1H-Pyrazolo[3,4-b]pyridines
Position | Common Substituents | Prevalence (%) | Biological Impact |
---|---|---|---|
N1 | Methyl | 31.78 | Enhanced aromaticity, improved membrane permeability |
Alkyl | 23.27 | Tunable lipophilicity & solubility | |
Phenyl | 15.17 | Steric control for selective target engagement | |
Unsubstituted (NH) | 19.70 | H-bond donor capacity | |
C3 | Methyl | 46.77 | Metabolic stabilization, electron-donation |
Hydrogen | 30.83 | Enables electrophilic functionalization |
The C5-carboxylate in methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (molecular formula: C₉H₉N₃O₂; MW: 191.19 g/mol) serves dual purposes: facilitating synthetic diversification and enabling direct target interactions [5] [7] [9]. As a synthetic handle, the methyl ester (SMILES: COC(=O)c₁cnc₂[nH]nc(C)c₂c₁) undergoes straightforward hydrolysis to the carboxylic acid (3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CAS# not specified), which can be coupled with amines to generate bioactive amides [6] [8]. For example, 4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids exhibit potent antibacterial activity against drug-resistant Staphylococcus epidermidis, with efficacy matching oxacillin [8].
The carboxylate’s electronic influence extends beyond reactivity. It withdraws electrons from the pyridine ring, modulating π-stacking efficiency and acidity of the ring nitrogen. In metal-coordinating motifs, it acts as a Zn²⁺ binder in metalloenzyme inhibitors [8]. Recent advances in innate C–H functionalization (e.g., zinc sulfinate-mediated alkylation) further leverage the carboxylate’s directing effects for regioselective C6 derivatization, enabling rapid generation of chemical libraries without prefunctionalization [3]. This versatility underpins the scaffold’s utility in kinase inhibitors (e.g., imatinib analogs) and antiviral agents targeting HCV and HSV-1 [8].
Table 3: Carboxylate Derivatization Strategies and Applications
Derivative Type | Synthetic Route | Biological Application | Reference |
---|---|---|---|
Carboxylic Acid | Ester hydrolysis | Intermediate for amide coupling | [6] |
Amides | Carbodiimide-mediated coupling | Antibacterial agents (e.g., vs. S. epidermidis) | [8] |
Hydrazides | Hydrazinolysis of ester | Antiviral scaffolds (HCV inhibition) | [8] |
C6-Functionalized | Zinc sulfinate radical addition | Kinase inhibitor precursors | [3] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: